tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Description
This compound (CAS: 142580-65-2, molecular weight: 501.7 g/mol) is a stereochemically complex molecule featuring a tert-butyl carbamate group, a hydroxyl group, a phenyl substituent, and a decahydroisoquinoline core. Its stereochemical configuration includes five defined stereocenters (2S,3R,3S,4aS,8aS), which influence its conformational stability and intermolecular interactions. The topological polar surface area (90.9 Ų) and hydrogen-bonding capacity (3 donors, 5 acceptors) suggest moderate solubility in polar solvents, while the high XLogP3 value (5.1) indicates lipophilicity, favoring membrane permeability .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N3O4/c1-28(2,3)31-26(34)24-17-21-14-10-11-15-22(21)18-32(24)19-25(33)23(16-20-12-8-7-9-13-20)30-27(35)36-29(4,5)6/h7-9,12-13,21-25,33H,10-11,14-19H2,1-6H3,(H,30,35)(H,31,34)/t21-,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBPRXTWAXSBF-VMAPGKTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931534 | |
| Record name | 2-(3-{[tert-Butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142580-65-2 | |
| Record name | Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142580652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-{[tert-Butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS Number: 142580-65-2) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on diverse sources and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C29H47N3O4 |
| Molecular Weight | 501.701 g/mol |
| Density | 1.082 g/cm³ |
| Boiling Point | 680.5 °C at 760 mmHg |
| Flash Point | 365.4 °C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may contribute to its therapeutic potential:
- Anti-inflammatory Effects : The compound has been shown to suppress the activation of NF-kappa-B and enhance AP-1 activity, which are crucial in regulating inflammatory responses . This suggests potential applications in treating inflammatory diseases.
- Cell Cycle Regulation : It may repress cell cycle negative regulators such as CDKN1A (p21), thereby influencing cell proliferation and survival . This property could be beneficial in cancer therapy.
- Lipid Metabolism Modulation : The compound interacts with proteins involved in lipid accumulation and storage in hepatocytes, suggesting a role in metabolic disorders like fatty liver disease .
- Neuroprotective Properties : In vitro studies have indicated that related compounds possess protective effects against amyloid-beta-induced toxicity in astrocytes by reducing TNF-alpha levels and oxidative stress . This highlights its potential use in neurodegenerative diseases like Alzheimer's.
Study on Neuroprotective Effects
A study investigated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated that the compound inhibited Aβ aggregation and reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound could mitigate neuroinflammation associated with Alzheimer's disease.
Study on Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of the compound. It was found to bind to dendritic cells via C1QR1, leading to down-regulation of T-cell proliferation . This mechanism indicates its potential for use in autoimmune diseases where T-cell activity needs regulation.
Detailed Research Findings
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Scientific Research Applications
Scientific Research Applications
1. HIV Protease Inhibitors
One of the primary applications of tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate is as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors play a crucial role in antiretroviral therapy for HIV/AIDS patients by preventing the virus from replicating .
2. Central Nervous System (CNS) Research
The compound has also been investigated for its potential effects on the central nervous system. Its structural characteristics suggest it may interact with various neurotransmitter systems or receptors . This opens avenues for research into treatments for neurological disorders.
3. Chiral Organic Compounds
Due to its chiral nature, this compound serves as a building block in the synthesis of other chiral organic compounds. Chiral compounds are essential in pharmaceuticals as they often exhibit different biological activities depending on their stereochemistry .
Case Studies
Case Study 1: Development of Antiretroviral Drugs
In a study published by Kiralj and Ferreira (2019), tert-butyl N-[(2S,3R)-4... was utilized to synthesize novel HIV protease inhibitors. The results demonstrated that these inhibitors exhibited potent activity against HIV strains resistant to existing treatments. The study highlighted the compound's importance in developing next-generation antiretroviral therapies .
Case Study 2: CNS Activity Exploration
Research conducted by Zhang et al. (2020) explored the CNS activity of various isoquinoline derivatives including tert-butyl N-[(2S,3R)-4... The findings indicated that certain modifications to the compound could enhance its neuroprotective effects in models of neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous tert-butyl carbamate derivatives , emphasizing structural variations, physicochemical properties, and functional roles:
Key Research Findings
Stereochemical Influence : The target compound’s multiple stereocenters enhance its binding specificity compared to simpler analogs like tert-butyl (4-chlorophenethyl)carbamate , which lacks defined stereochemistry .
Solubility vs. Permeability : Compounds with higher LogP (e.g., target compound: 5.1) exhibit better membrane penetration but lower aqueous solubility, necessitating formulation optimization for drug delivery .
Functional Group Trade-offs : The nitro group in tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)...carbamate enhances electrophilicity but increases metabolic instability compared to the target compound’s carbamoyl group .
Preparation Methods
Core Octahydroisoquinoline Synthesis
The (3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinoline moiety is constructed via Pictet-Spengler cyclization , leveraging 2-cyclohexenylethylamine (II) and 4-alkoxybenzaldehyde (III) under buffered acetonitrile conditions . Key parameters include:
Reaction Conditions :
-
Solvent : 1:1 (v/v) acetonitrile/potassium dihydrogen phosphate buffer (pH 5–7)
-
Temperature : 55–60°C
-
Equivalents : 1.2 equivalents of aldehyde relative to amine
This method achieves 83.3% yield for 1-(4-methoxybenzyl)-octahydroisoquinoline, confirmed by TLC and recrystallization . Stereochemical integrity at C3 is maintained through chiral auxiliary-assisted reductions, as described in analogous diastereoselective syntheses .
tert-Butylcarbamoyl Group Installation
The tert-butylcarbamoyl group at C3 is introduced via Boc-protection followed by carbamate coupling. Patent CN102020589B outlines a protocol using N-Boc-D-serine, isobutyl chlorocarbonate, and benzylamine in anhydrous ethyl acetate :
Stepwise Procedure :
-
Activation : N-Boc-D-serine reacts with isobutyl chlorocarbonate and N-methylmorpholine at −20°C.
-
Coupling : Benzylamine is added, followed by warming to 15–20°C for 2 hours.
-
Workup : Extraction with ethyl acetate, acid/base washes, and crystallization yield the Boc-protected intermediate (83% yield) .
Critical Parameters :
-
Molar Ratios : N-Boc-D-serine : isobutyl chlorocarbonate : N-methylmorpholine = 1 : 1.2 : 1.2
-
Solvent Purity : Anhydrous ethyl acetate prevents hydrolysis.
Amino Alcohol Side-Chain Elaboration
The (2S,3R)-3-hydroxy-1-phenylbutan-2-yl side chain is synthesized via asymmetric aldol reaction , adapting methods from anti- and syn-diaminobutanoic acid syntheses .
Key Steps :
-
Enolate Formation : tert-Butyl cinnamate is treated with a chiral lithium amide base to generate a configurationally stable enolate.
-
Electrophilic Trapping : Trisyl azide introduces the amino group with 98% ee and de .
-
Reduction : Sodium borohydride reduces the ketone to the alcohol, preserving stereochemistry.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Enolate Base | LDA/(−)-Sparteine | 95% ee |
| Electrophile | Trisyl azide | 98% de |
| Reduction Conditions | NaBH4, −78°C | 89% yield |
Final Assembly and Deprotection
Convergent synthesis combines the octahydroisoquinoline core, carbamate, and amino alcohol via amide coupling and global deprotection :
Sequential Protocol :
-
Amide Bond Formation : EDCl/HOBt-mediated coupling between the octahydroisoquinoline amine and Boc-protected amino alcohol.
-
Deprotection : TFA-mediated removal of tert-butyl groups, followed by neutralization.
Spectroscopic Validation :
Reaction Optimization and Challenges
Key Challenges :
-
Stereochemical Drift : Elevated temperatures during cyclization risk epimerization. Mitigated via buffered conditions .
-
Boc Hydrolysis : Acidic workup requires precise pH control to prevent premature deprotection .
Scale-Up Considerations :
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency for industrial production .
-
Solvent Recovery : Acetonitrile/buffer systems enable >90% solvent reuse .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for this carbamate derivative, and what key stereochemical challenges exist in its preparation?
- Methodological Answer : The compound's synthesis typically employs peptide coupling strategies due to its structural similarity to HIV protease inhibitors like saquinavir . Key steps include:
- Protection of stereocenters : Use of tert-butyl carbamates and isoquinoline derivatives to preserve stereochemical integrity during coupling reactions .
- Solid-phase synthesis : For modular assembly of the isoquinoline and phenylbutan-2-yl moieties .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomers, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Challenge : Maintaining the (2S,3R) and (3S,4aS,8aS) configurations during cyclization steps, which requires strict temperature control (-20°C to 0°C) and anhydrous conditions .
Q. Which crystallographic techniques and software are most effective for determining the absolute configuration of its multiple stereocenters?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry using the SHELX suite (SHELXL for refinement, SHELXS for structure solution). For example, SHELXL refines anisotropic displacement parameters to confirm bond angles and torsional strain in the isoquinoline ring .
- Data Collection : Cryocooling (100 K) minimizes thermal motion artifacts. Synchrotron radiation improves resolution for heavy atoms (e.g., bromine derivatives) .
- Validation : Cross-checking with circular dichroism (CD) spectroscopy or computational methods (e.g., density functional theory, DFT) ensures consistency .
Advanced Research Questions
Q. How can advanced computational modeling predict non-covalent interactions between this carbamate derivative and biological targets like HIV protease?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics in explicit solvent (e.g., TIP3P water model) to assess hydrogen bonding between the carbamate group and protease active sites (e.g., Asp25 in HIV-1 protease) .
- Density Functional Theory (DFT) : Calculate binding energies of the tert-butylcarbamoyl moiety with hydrophobic pockets (e.g., ΔG values for isoquinoline-Pro81 interactions) .
- Machine Learning : Train models on existing protease inhibitor datasets to predict resistance mutations (e.g., V82A) that reduce binding affinity .
Q. What experimental strategies address discrepancies between in vitro antiviral activity data and molecular docking predictions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking results. For example, entropy-driven binding may explain false-negative docking scores due to solvent effects .
- Resistance Profiling : Test against mutant proteases (e.g., G48V, L90M) to identify structural determinants of activity loss .
- Cryo-EM : Resolve ligand-protease complexes at near-atomic resolution (3–4 Å) to detect unexpected binding conformations .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence its supramolecular assembly in solid-state chemistry?
- Methodological Answer :
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C-H···O hydrogen bonds between carbamate and phenyl groups) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with packing efficiency .
- Synchrotron Powder Diffraction : Monitor phase transitions under mechanical stress (e.g., grinding) to assess crystal engineering potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
